molecular formula C7H6N4OS B2643558 5-Pyridin-4-yloxy-1,3,4-thiadiazol-2-amine CAS No. 1379368-57-6

5-Pyridin-4-yloxy-1,3,4-thiadiazol-2-amine

Cat. No.: B2643558
CAS No.: 1379368-57-6
M. Wt: 194.21
InChI Key: YJPKWUWFOVTCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Pyridin-4-yloxy-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C7H6N4OS . It has a molecular weight of 194.21 . This compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6N4OS/c8-6-10-11-7(13-6)12-5-1-3-9-4-2-5/h1-4H,(H2,8,10) .


Chemical Reactions Analysis

There is a study that describes “this compound” derivatives as potent inhibitors of Bloom helicase . Bloom helicase plays an important function in DNA repair by unwinding complementary strands of duplex DNA as well as atypical DNA structures such as Holliday junctions .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 194.22 . The compound should be stored at room temperature .

Scientific Research Applications

Anticancer Properties

A notable study by Abdo and Kamel (2015) synthesized a series of thiadiazol derivatives, including 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines, and evaluated their anticancer activity. The compounds displayed significant cytotoxicity against various human cancer cell lines, with Mannich bases showing the most potent activity. Specifically, one derivative exhibited potent activity against gastric cancer cells, surpassing that of the standard drug CHS 828 (Abdo & Kamel, 2015).

Synthetic and Theoretical Chemistry

Research conducted by Subbotina et al. (2005) explored the thermal transformation of thiadiazole derivatives, leading to new compounds through Dimroth-type rearrangement. This study contributes to the understanding of the chemical behavior and potential applications of thiadiazole derivatives in synthetic chemistry (Subbotina et al., 2005).

Biological Evaluation and Molecular Docking

Rizk et al. (2020) designed and synthesized pyrazolo[3,4-d]thiazole derivatives, investigating their antimicrobial and antioxidant activities. Molecular docking studies suggested that some compounds could act as inhibitors of cathepsin D, indicating potential for anticancer activity (Rizk et al., 2020).

Spectral, X-ray, and DFT Studies

Dani et al. (2013) conducted spectral, X-ray, and DFT studies on 1,3,4-thiadiazol derivatives, including 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine. This research provides valuable insights into the structural and electronic properties of thiadiazol derivatives (Dani et al., 2013).

Electrochromic Materials

Ming et al. (2015) reported the development of thiadiazolo[3,4-c]pyridine-based donor-acceptor-type electrochromic polymers. These materials exhibit fast-switching capabilities and low bandgap, suggesting their potential application in electrochromic devices (Ming et al., 2015).

Properties

IUPAC Name

5-pyridin-4-yloxy-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4OS/c8-6-10-11-7(13-6)12-5-1-3-9-4-2-5/h1-4H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPKWUWFOVTCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.